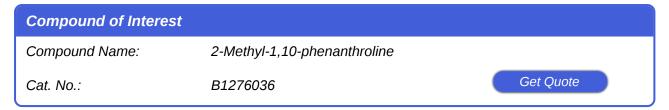


Synthesis and Characterization of 2-Methyl-1,10phenanthroline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Methyl-1,10-phenanthroline**, a heterocyclic compound of significant interest in coordination chemistry and drug development. Its ability to act as a bidentate ligand allows it to form stable complexes with various metal ions, leading to applications in catalysis and as potential therapeutic agents.

Physicochemical Properties

2-Methyl-1,10-phenanthroline is a solid at room temperature with a melting point of approximately 80°C.[1] It is a derivative of 1,10-phenanthroline, featuring a methyl group at the 2-position, which influences its electronic properties and steric hindrance, thereby affecting its coordination behavior with metal ions.

Table 1: Physicochemical Data of 2-Methyl-1,10-phenanthroline



Property	Value	Reference
Molecular Formula	C13H10N2	[1]
Molecular Weight	194.23 g/mol	[1]
CAS Number	3002-77-5	[1]
Melting Point	80 °C	[1]
Appearance	Light orange to yellow to green powder/crystal	[2]

Synthesis of 2-Methyl-1,10-phenanthroline

The synthesis of **2-Methyl-1,10-phenanthroline** can be achieved through classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, adapted for the formation of the phenanthroline ring system.

Experimental Protocol: Modified Skraup Synthesis

This protocol outlines a plausible synthetic route based on the Skraup reaction, a well-established method for quinoline synthesis. This modified approach would utilize a suitable aminoquinoline precursor.

Materials:

- 8-Amino-2-methylquinoline
- Glycerol
- Concentrated Sulfuric Acid
- An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
- Sodium hydroxide (for neutralization)
- Organic solvent for extraction (e.g., benzene or toluene)
- Ethanol (for recrystallization)

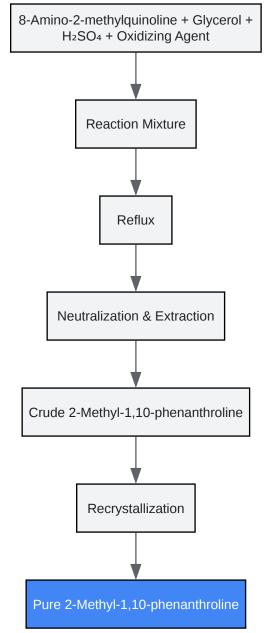


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully mix 8amino-2-methylquinoline, glycerol, and concentrated sulfuric acid.
- Addition of Oxidizing Agent: Slowly and cautiously add the oxidizing agent to the mixture. The reaction is exothermic and may require cooling to control the temperature.
- Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
 Carefully pour the mixture into a beaker of ice water and neutralize it with a sodium hydroxide solution until it is alkaline.
- Extraction: The crude product is then extracted with an organic solvent. The organic layers are combined, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).
- Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain pure **2-Methyl-1,10-phenanthroline**.

Diagram 1: Synthesis Workflow of **2-Methyl-1,10-phenanthroline** via Modified Skraup Reaction





Synthesis Workflow for 2-Methyl-1,10-phenanthroline

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Caption: A flowchart illustrating the key steps in the synthesis of **2-Methyl-1,10-phenanthroline**.



Characterization of 2-Methyl-1,10-phenanthroline

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure.

Table 2: ¹H and ¹³C NMR Spectral Data for **2-Methyl-1,10-phenanthroline**

¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)
Chemical Shift (ppm)	Assignment
2.85 (s, 3H)	-CH₃
7.45 (d, 1H)	H-3
7.58 (dd, 1H)	H-8
7.75 (d, 1H)	H-5 or H-6
8.12 (d, 1H)	H-4
8.20 (d, 1H)	H-7
9.15 (d, 1H)	H-9

Note: Specific assignments may vary slightly depending on the solvent and experimental conditions. Data is compiled from publicly available spectral databases.[3][4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for **2-Methyl-1,10-phenanthroline**



Wavenumber (cm ⁻¹)	Assignment
~3050	C-H stretching (aromatic)
~2920	C-H stretching (methyl)
~1620-1580	C=N and C=C stretching (aromatic rings)
~1500-1400	Aromatic ring vibrations
~850-700	C-H out-of-plane bending (aromatic)

Note: These are typical ranges for phenanthroline derivatives and may show slight variations. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 2-Methyl-1,10-phenanthroline

m/z	Interpretation
194	[M]+ (Molecular ion)
193	[M-H]+
165	[M-C ₂ H ₃] ⁺ (Loss of methyl and hydrogen)

Note: Fragmentation patterns can vary depending on the ionization method used.[3][4]

Biological Activity and Mechanism of Action

2-Methyl-1,10-phenanthroline and its metal complexes, particularly with copper, have demonstrated significant biological activity, including antitumor and antibacterial properties.[1] [2] The primary mechanism of action for the DNA-damaging effects of copper-phenanthroline complexes is believed to be oxidative cleavage of DNA.



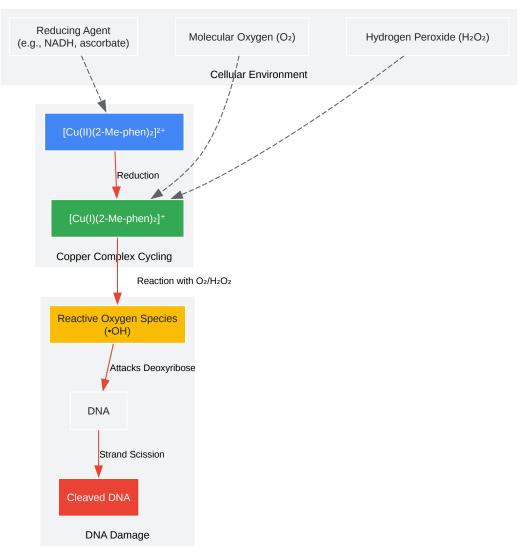




The [Cu(2-Me-phen)₂]⁺ complex, in the presence of a reducing agent and molecular oxygen, can generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH). These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission.

Diagram 2: Proposed Mechanism of DNA Cleavage by the Copper Complex of **2-Methyl-1,10-phenanthroline**





Mechanism of DNA Cleavage by [Cu(2-Me-phen)₂]+

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Caption: The catalytic cycle of the copper-**2-methyl-1,10-phenanthroline** complex leading to DNA cleavage.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and biological relevance of **2-Methyl-1,10-phenanthroline**. The synthetic protocols, while based on established methodologies, offer a clear pathway for its preparation. The comprehensive characterization data serves as a valuable reference for researchers in the field. The elucidation of its mechanism of action as a DNA cleaving agent, particularly when complexed with copper, highlights its potential in the development of novel therapeutics. Further research into the structure-activity relationships of its metal complexes is warranted to fully explore its potential in drug discovery.

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